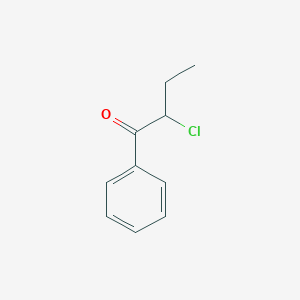

2-Chloro-1-phenylbutan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

14313-57-6 |

|---|---|

Molecular Formula |

C10H11ClO |

Molecular Weight |

182.64 g/mol |

IUPAC Name |

2-chloro-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H11ClO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |

InChI Key |

RWAKBGVDMQRDNA-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C1=CC=CC=C1)Cl |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)Cl |

Synonyms |

1-Butanone, 2-chloro-1-phenyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-1-phenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloro-1-phenylbutan-1-one, an alpha-chloroketone of interest in organic synthesis and potential pharmaceutical applications.

Core Chemical Properties

This compound, also known as α-chlorobutyrophenone, is a halogenated ketone. Its fundamental chemical identifiers and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 73908-29-9, 14313-57-6 | [1] |

| Molecular Formula | C₁₀H₁₁ClO | [1] |

| Molecular Weight | 182.64 g/mol | [1] |

| Canonical SMILES | CCC(C(=O)C1=CC=CC=C1)Cl | [1] |

| InChI Key | RWAKBGVDMQRDNA-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the α-chlorination of the corresponding ketone, 1-phenylbutan-1-one (butyrophenone). This reaction introduces a chlorine atom at the carbon atom adjacent to the carbonyl group. Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).

Experimental Protocol: α-Chlorination using Sulfuryl Chloride

This protocol is a general procedure for the α-chlorination of ketones and can be adapted for the synthesis of this compound.

Materials:

-

1-phenylbutan-1-one (butyrophenone)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether, or methanol)

-

Stirring apparatus

-

Reaction flask with a reflux condenser and a dropping funnel

-

Apparatus for quenching and work-up (separatory funnel, rotary evaporator)

-

Purification apparatus (e.g., distillation or column chromatography)

Procedure:

-

In a well-ventilated fume hood, dissolve 1-phenylbutan-1-one in an appropriate anhydrous solvent in the reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at or below room temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the generated HCl and any unreacted sulfuryl chloride.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

A similar procedure has been described for the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone, where sulfuryl chloride was added to a solution of 3-hydroxyacetophenone in a mixture of methanol and ethyl acetate/dichloromethane. The reaction was stirred for one hour at room temperature, and the product was obtained in high yield after removal of the solvent.[4]

Experimental Protocol: α-Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide offers a milder alternative for α-chlorination.

Materials:

-

1-phenylbutan-1-one (butyrophenone)

-

N-Chlorosuccinimide (NCS)

-

Acid or radical initiator (optional, e.g., p-toluenesulfonic acid, benzoyl peroxide)

-

Solvent (e.g., carbon tetrachloride, acetonitrile, or aqueous medium)

-

Standard reaction and work-up apparatus as described above.

Procedure:

-

Dissolve 1-phenylbutan-1-one in a suitable solvent in the reaction flask.

-

Add N-chlorosuccinimide (and a catalytic amount of acid or radical initiator, if required) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by appropriate methods such as distillation or chromatography.

A general procedure for the chlorination of aromatic compounds using NCS in an aqueous medium with the addition of HCl has been reported.[5]

Caption: General workflow for the synthesis of this compound.

Reactivity of this compound

As an α-chloroketone, this compound exhibits characteristic reactivity due to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom.

-

Nucleophilic Substitution: The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.

-

Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives.

-

Formation of Heterocycles: The bifunctional nature of α-haloketones makes them valuable precursors for the synthesis of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles.

Caption: Key reactivity pathways of this compound.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred.

-

¹H NMR: The proton on the α-carbon (adjacent to both the carbonyl and the chlorine) would appear as a downfield multiplet. The adjacent methylene and terminal methyl protons of the butyl chain would show characteristic splitting patterns. The aromatic protons would appear in the aromatic region of the spectrum.

-

¹³C NMR: The carbonyl carbon would be significantly downfield. The α-carbon bonded to chlorine would also be downfield.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be prominent, typically in the range of 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group.

Safety and Handling

-

General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Hazards: α-Chloroketones are generally considered to be lachrymators and are irritating to the skin, eyes, and respiratory system. They can be harmful if swallowed or absorbed through the skin.[7]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[6]

This guide provides a foundational understanding of this compound for research and development purposes. For any experimental work, it is imperative to consult detailed safety protocols and perform a thorough risk assessment.

References

- 1. This compound | C10H11ClO | CID 52697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isca.in [isca.in]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-1-phenylbutan-1-one (CAS 73908-29-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-phenylbutan-1-one, a halogenated ketone of interest in synthetic organic chemistry. Due to a notable lack of published data on the biological activity and specific experimental protocols for this compound, this document focuses on its fundamental chemical properties, predicted spectral characteristics based on analogous compounds, and general methodologies for its synthesis. The provided information is intended to serve as a foundational resource for researchers initiating studies on this molecule.

Chemical and Physical Properties

This compound is a chiral α-chloroketone. Its chemical structure and basic properties are summarized below.

| Property | Value | Reference |

| CAS Number | 73908-29-9 | [1] |

| Molecular Formula | C₁₀H₁₁ClO | [1] |

| Molecular Weight | 182.64 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | α-Chlorobutyrophenone | [1] |

| Canonical SMILES | CCC(C(=O)C1=CC=CC=C1)Cl | [1] |

| InChI | InChI=1S/C10H11ClO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | [1] |

| InChIKey | RWAKBGVDMQRDNA-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature, its structure as an α-chloroketone suggests that it can be synthesized through established methods for the α-halogenation of ketones.

General Synthetic Approach: α-Chlorination of 1-Phenylbutan-1-one

The most direct route to this compound is the α-chlorination of the corresponding ketone, 1-phenylbutan-1-one (butyrophenone). This transformation can be achieved using various chlorinating agents. A general workflow is depicted below.

References

Synthesis of 2-Chloro-1-phenylbutan-1-one: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 2-Chloro-1-phenylbutan-1-one, a valuable intermediate in various chemical syntheses. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams.

Two principal pathways for the synthesis of this compound are explored: Route 1 , a Friedel-Crafts acylation of benzene with 2-chlorobutyryl chloride, and Route 2 , the direct alpha-chlorination of 1-phenylbutan-1-one (butyrophenone).

Synthetic Pathways Overview

The following diagram illustrates the two primary synthetic strategies for obtaining this compound.

Caption: Overall workflow for the synthesis of this compound.

Route 1: Friedel-Crafts Acylation

This classic approach involves the electrophilic aromatic substitution of benzene with an acyl chloride, in this case, 2-chlorobutyryl chloride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃)[1][2]. The reaction proceeds via the formation of a highly electrophilic acylium ion[3][4].

Experimental Protocol

Step 1.1: Synthesis of 2-Chlorobutyryl Chloride

The precursor, 2-chlorobutyryl chloride, can be synthesized from 2-chlorobutyric acid.

-

Materials: 2-chlorobutyric acid, thionyl chloride (SOCl₂), dimethylformamide (DMF, catalytic amount).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-chlorobutyric acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask at room temperature with stirring. A few drops of DMF can be added as a catalyst.

-

Once the initial vigorous reaction subsides, heat the mixture to reflux (approx. 70-80°C) for 2-3 hours until the evolution of HCl and SO₂ gases ceases.

-

After cooling to room temperature, purify the crude 2-chlorobutyryl chloride by fractional distillation under reduced pressure.

-

Step 1.2: Friedel-Crafts Acylation of Benzene

-

Materials: Anhydrous aluminum chloride (AlCl₃), benzene (anhydrous), 2-chlorobutyryl chloride, crushed ice, concentrated hydrochloric acid (HCl), diethyl ether, saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous benzene (which serves as both solvent and reactant) and anhydrous aluminum chloride (1.1 eq).

-

Cool the stirred suspension to 0-5°C in an ice bath.

-

Add 2-chlorobutyryl chloride (1.0 eq) dropwise from the dropping funnel at a rate that maintains the internal temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (e.g., 60°C) for 1-3 hours to complete the reaction[1][5]. Monitor the reaction progress by TLC or GC.

-

Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography to yield pure this compound.

-

Data Summary: Friedel-Crafts Acylation

| Parameter | Value / Condition | Notes |

| Reactants | Benzene, 2-Chlorobutyryl Chloride | |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | 1.1 molar equivalents relative to acyl chloride. |

| Solvent | Benzene (excess) or inert solvent (e.g., CS₂, nitrobenzene) | |

| Temperature | 0-10°C (addition), 60°C (reflux) | Initial cooling is critical to control the exothermic reaction. |

| Reaction Time | 1-3 hours (post-addition) | Varies based on scale and specific conditions. |

| Workup | Acidic quench (ice/HCl), extraction, wash, dry | Standard procedure to decompose the aluminum chloride complex. |

| Typical Yield | 60-80% | Yield is representative and can vary. |

Mechanism: Formation of the Acylium Ion Electrophile

The reaction is initiated by the formation of the acylium ion, a potent electrophile, from the reaction between the acyl chloride and the aluminum chloride catalyst[3][4].

Caption: Generation of the 2-chlorobutanoyl acylium ion.

Route 2: Alpha-Chlorination of Butyrophenone

This alternative route involves the synthesis of 1-phenylbutan-1-one (butyrophenone) followed by selective chlorination at the alpha-position (the carbon adjacent to the carbonyl group). Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this transformation[6].

Experimental Protocol

Step 2.1: Synthesis of 1-Phenylbutan-1-one (Butyrophenone)

This intermediate is prepared via a standard Friedel-Crafts acylation using butyryl chloride. The procedure is analogous to Step 1.2, substituting butyryl chloride for 2-chlorobutyryl chloride.

Step 2.2: Alpha-Chlorination of Butyrophenone

-

Materials: 1-Phenylbutan-1-one (butyrophenone), sulfuryl chloride (SO₂Cl₂), an appropriate solvent (e.g., dichloromethane, methanol, or toluene), saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve butyrophenone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a flask protected from light and equipped with a dropping funnel and a gas outlet.

-

Cool the solution to 0-5°C in an ice bath.

-

Add sulfuryl chloride (1.0-1.1 eq) dropwise to the stirred solution. The reaction can be initiated with a radical initiator like benzoyl peroxide if necessary, though it often proceeds without one[6].

-

After the addition, allow the reaction to stir at room temperature for several hours (e.g., 2-6 hours) until the starting material is consumed, as monitored by TLC or GC.

-

Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

The crude product, which may contain isomers, should be purified by vacuum distillation or column chromatography to isolate the desired this compound.

-

Data Summary: Alpha-Chlorination

| Parameter | Value / Condition | Notes |

| Reactants | 1-Phenylbutan-1-one, Sulfuryl Chloride (SO₂Cl₂) | |

| Catalyst | Often none required; radical initiator (optional) | The reaction is typically facile for α-keto positions. |

| Solvent | Dichloromethane, Toluene, or Methanol | Chlorinated solvents are common but others can be successful[6]. |

| Temperature | 0°C (addition), Room Temperature (reaction) | Low temperature helps control selectivity. |

| Reaction Time | 2-6 hours | Highly dependent on substrate and conditions. |

| Workup | Bicarbonate quench, extraction, wash, dry | Neutralizes acidic byproducts (HCl, H₂SO₄). |

| Typical Yield | 50-75% | Yield can be affected by the formation of isomers and dichlorinated products. |

Logical Relationship: Chlorination Reaction

The alpha-chlorination proceeds through an enol or enolate intermediate, which then attacks the chlorinating agent.

Caption: Key steps in the alpha-chlorination of a ketone.

This guide outlines two robust and well-established methodologies for the synthesis of this compound. The choice between the Friedel-Crafts acylation and the alpha-chlorination route will depend on the availability of starting materials, desired purity, and scale of the reaction. Both methods require careful control of reaction conditions and thorough purification to obtain a high-quality final product.

References

An In-depth Technical Guide to the Synthesis and Characterization of α-Chlorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of α-Chlorobutyrophenone, also known as 2-chloro-1-phenylbutan-1-one. This compound serves as a valuable intermediate in organic synthesis. This document outlines detailed experimental protocols, key characterization data, and relevant chemical workflows.

Introduction to α-Chlorobutyrophenone

α-Chlorobutyrophenone (IUPAC name: this compound) is an α-haloketone derivative of butyrophenone. α-Haloketones are highly versatile building blocks in organic chemistry due to their electrophilic nature, enabling a wide range of transformations including nucleophilic substitutions and eliminations. They are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Synthesis of α-Chlorobutyrophenone

The synthesis of α-Chlorobutyrophenone is typically achieved in a two-step process. The first step involves the formation of the butyrophenone backbone via a Friedel-Crafts acylation, followed by the selective chlorination at the alpha (α) position of the ketone.

Experimental Protocol: Step 1 - Synthesis of Butyrophenone

This procedure details the Friedel-Crafts acylation of benzene to produce the ketone precursor.[1][2][3]

-

Reagents and Materials:

-

Anhydrous Benzene (solvent and reactant)

-

Butyryl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

5% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, ice bath, separatory funnel

-

-

Procedure:

-

Equip a dry round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

-

Charge the flask with anhydrous benzene and anhydrous aluminum chloride. Cool the mixture in an ice bath with stirring.

-

Slowly add butyryl chloride from the dropping funnel to the stirred mixture. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (benzene) under reduced pressure.

-

The resulting crude butyrophenone can be purified by vacuum distillation.

-

Experimental Protocol: Step 2 - α-Chlorination of Butyrophenone

This protocol describes the selective chlorination of butyrophenone at the alpha-position.

-

Reagents and Materials:

-

Butyrophenone

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Round-bottom flask, dropping funnel, ice bath

-

-

Procedure:

-

Dissolve butyrophenone in an anhydrous inert solvent like dichloromethane in a round-bottom flask equipped with a dropping funnel and a gas outlet to vent HCl and SO₂.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sulfuryl chloride in the same solvent dropwise to the stirred ketone solution.

-

After the addition is complete, allow the reaction to stir at room temperature while monitoring its progress by TLC or GC.

-

Once the reaction is complete, carefully add water to quench any unreacted sulfuryl chloride.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield crude α-Chlorobutyrophenone, which can be further purified by vacuum distillation or column chromatography.

-

Mechanism of Acid-Catalyzed α-Halogenation

The α-halogenation of ketones in the presence of an acid catalyst proceeds through an enol intermediate. The acid catalyzes the tautomerization of the ketone to its more nucleophilic enol form, which then attacks the electrophilic halogen.

Characterization of α-Chlorobutyrophenone

Proper characterization is essential to confirm the identity and purity of the synthesized product. The following tables summarize key physical and spectroscopic data for this compound.

Physical and Chemical Properties

Experimental physical property data for α-Chlorobutyrophenone is not extensively reported. The table below lists computed properties from chemical databases.[4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO | PubChem[4] |

| Molecular Weight | 182.64 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 73908-29-9 | PubChem[4] |

| Topological Polar Surface Area | 17.1 Ų | PubChem (Computed)[4] |

| XLogP3 | 3.2 | PubChem (Computed)[4] |

Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | m | 2H | Aromatic protons (ortho to C=O) |

| ~ 7.4 - 7.6 | m | 3H | Aromatic protons (meta, para to C=O) |

| ~ 5.1 - 5.3 | t | 1H | -CH(Cl)- |

| ~ 1.9 - 2.2 | m | 2H | -CH₂-CH₃ |

| ~ 0.9 - 1.1 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 195 - 200 | Carbonyl (C=O) |

| ~ 135 - 138 | Aromatic C (quaternary) |

| ~ 133 - 135 | Aromatic CH (para) |

| ~ 128 - 130 | Aromatic CH (ortho, meta) |

| ~ 60 - 65 | -CH(Cl)- |

| ~ 25 - 30 | -CH₂- |

| ~ 10 - 15 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~ 3060 | Medium-Weak | Aromatic C-H Stretch |

| ~ 2970, 2880 | Medium | Aliphatic C-H Stretch |

| ~ 1690 | Strong | Ketone C=O Stretch |

| ~ 1600, 1450 | Medium | Aromatic C=C Bending |

| ~ 750 - 800 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment | Notes |

| 182/184 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, resulting from α-cleavage. Often the base peak.[5] |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 147 | [M - Cl]⁺ | Loss of chlorine radical. |

Safety and Handling

α-Haloketones are generally considered to be irritants and lachrymatory agents.[6] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The reagents used in the synthesis, such as aluminum chloride and sulfuryl chloride, are corrosive and react violently with water. Appropriate care must be taken during handling and quenching procedures.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C10H11ClO | CID 52697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chembk.com [chembk.com]

Navigating the Uncharted Waters of 2-Chloro-1-phenylbutan-1-one Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-phenylbutan-1-one is a chemical compound with potential applications in organic synthesis and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective use in research and development. This technical guide aims to provide a comprehensive overview of the available data on this compound, with a specific focus on its solubility. However, it is crucial to note that publicly available, quantitative solubility data for this compound is scarce. This guide will therefore summarize the known properties, outline a general experimental protocol for determining solubility, and provide a logical workflow for researchers to characterize this compound further.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO | [1] |

| Molecular Weight | 182.64 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 73908-29-9 | [1] |

| Computed XLogP3 | 3.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 182.0498427 g/mol | [1] |

| Monoisotopic Mass | 182.0498427 g/mol | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

Note: The XLogP3 value of 3.2 suggests that this compound is likely to have low solubility in water.

Solubility Data: A Knowledge Gap

Extensive searches of scientific literature and chemical databases did not yield any quantitative solubility data for this compound in various solvents or at different temperatures. This lack of information presents a significant challenge for researchers working with this compound and highlights the need for experimental determination of its solubility profile.

Experimental Protocol for Solubility Determination

In the absence of specific data, a general experimental protocol for determining the solubility of a compound like this compound can be adapted from standard laboratory methods. The following outlines a typical "shake-flask" method, a common technique for measuring equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) of interest (e.g., water, ethanol, DMSO, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other appropriate analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

-

-

Calculation:

-

Calculate the solubility of this compound in the selected solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

General Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a chemical compound, which can be applied to this compound.

Caption: A general workflow for the experimental determination of solubility.

Conclusion

While a comprehensive, data-rich profile of this compound's solubility remains to be established, this guide provides the essential known information and a clear path forward for researchers. The provided chemical and physical properties serve as a starting point for understanding its behavior. The detailed experimental protocol and workflow diagram offer a practical framework for scientists and drug development professionals to systematically determine the solubility of this compound in various solvent systems. The generation of such data will be invaluable for advancing the potential applications of this compound in the scientific community.

References

Stability and Storage of 2-Chloro-1-phenylbutan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the alpha-chloroketone, 2-Chloro-1-phenylbutan-1-one. Due to the limited publicly available stability data for this specific compound, this guide extrapolates from the known chemical properties of alpha-chloroketones and adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Chemical Profile and General Stability

This compound is an organic compound featuring a ketone functional group and a chlorine atom on the alpha-carbon. This structure makes the alpha-carbon highly electrophilic and susceptible to nucleophilic attack, which is a primary consideration for its stability. The reactivity of α-haloketones is influenced by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond.

General handling and storage recommendations for chemicals of this nature include maintaining the compound in a cool, dry, and well-ventilated area within a tightly sealed container to prevent exposure to moisture and atmospheric contaminants. It is also prudent to store it away from incompatible materials, particularly strong oxidizing agents.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under various stress conditions. These pathways are critical to understanding the stability profile of the molecule.

-

Hydrolysis: The presence of the halogen makes the compound susceptible to hydrolysis. In aqueous environments, particularly under acidic or basic conditions, the chlorine atom can be displaced by a hydroxyl group, leading to the formation of 2-Hydroxy-1-phenylbutan-1-one.

-

Oxidation: Oxidative degradation can also occur, potentially leading to a variety of degradation products. The specific products would depend on the oxidizing agent and the reaction conditions.

-

Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions. This is a common degradation pathway for many pharmaceutical compounds.

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific degradation products will depend on the temperature and the presence of other reactive species.

The following diagram illustrates the logical relationship between environmental factors and the potential degradation of this compound.

Caption: Relationship between storage conditions and stability.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on general best practices for reactive chemical compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (2-8 °C recommended for long-term) | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Humidity | Dry (Store with desiccant if necessary) | To prevent hydrolysis of the alpha-chloro group. |

| Light | Protect from light (Store in an amber or opaque container) | To prevent photodegradation. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is preferable | To minimize oxidative degradation. |

| Container | Tightly sealed, non-reactive material (e.g., glass) | To prevent contamination and reaction with container materials. |

| Incompatible Materials | Strong oxidizing agents, strong bases, and strong acids. | To avoid vigorous reactions and accelerated degradation. |

Experimental Protocols for Stability Assessment

For a comprehensive understanding of the stability of this compound, a forced degradation study is recommended. The following protocols are based on ICH guideline Q1A(R2) and can be adapted as necessary.[1][2][3] The goal is to achieve 5-20% degradation to identify potential degradation products.[4][5][6]

The following diagram outlines a general workflow for a forced degradation study.

Caption: Forced degradation study workflow.

Hydrolytic Degradation

-

Preparation: Prepare solutions of this compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and monitor at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: At each time point, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method.

Oxidative Degradation

-

Preparation: Prepare a solution of this compound in a suitable solvent and add a solution of 3% hydrogen peroxide.

-

Incubation: Store the solution at room temperature and monitor at appropriate time points.

-

Analysis: Analyze the samples by a stability-indicating HPLC method.

Photolytic Degradation

-

Preparation: Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control: A control sample should be protected from light.

-

Analysis: Analyze both the exposed and control samples by a stability-indicating HPLC method.

Thermal Degradation

-

Preparation: Place a solid sample of this compound in a controlled temperature chamber.

-

Incubation: Expose the sample to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C).

-

Analysis: Analyze the sample at various time points by a stability-indicating HPLC method.

Summary of Forced Degradation Conditions

The following table summarizes the typical conditions for a forced degradation study.

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Up to 7 days |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Up to 7 days |

| Neutral Hydrolysis | Water | Up to 7 days |

| Oxidation | 3% to 30% H₂O₂ | Up to 24 hours |

| Photolysis | 1.2 million lux hours and 200 watt hours/m² | As per ICH Q1B |

| Thermal (Solid) | Elevated temperature (e.g., 70°C) | Up to 2 weeks |

| Thermal (Solution) | Elevated temperature (e.g., 60°C) | Up to 2 weeks |

Disclaimer: The information provided in this guide is for informational purposes only and should not be considered as a substitute for rigorous experimental stability studies. Researchers should always perform their own stability assessments under their specific experimental conditions.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. snscourseware.org [snscourseware.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pharmtech.com [pharmtech.com]

- 6. sgs.com [sgs.com]

A Technical Guide to the Potential Biological Activity of 2-Chloro-1-phenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes information on the chemical class of α-chloroketones to infer the potential biological activities of 2-Chloro-1-phenylbutan-1-one. Specific experimental data for this exact compound is not widely available in public literature.

Executive Summary

This compound belongs to the α-haloketone class of compounds, which are recognized as reactive alkylating agents.[1] Their biological activity is primarily driven by the presence of two electrophilic centers: the α-carbon bonded to the halogen and the carbonyl carbon.[2][3] This structure facilitates covalent bond formation with biological nucleophiles, most notably the thiol group of cysteine residues within proteins.[4] This irreversible or reversible modification can lead to the potent inhibition of enzymes and modulation of protein function.[5][6][7][8] Consequently, this compound holds potential as a covalent inhibitor for therapeutic targets but also poses a risk of toxicity through non-specific protein alkylation. This guide provides a detailed overview of its inferred mechanism of action, potential biological effects, and the experimental protocols required for its evaluation.

Core Concept: The α-Chloroketone Warhead

The key to the biological activity of this compound is the α-chloroketone functional group, often referred to as a "warhead" in medicinal chemistry. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.[3]

Mechanism of Action: Covalent Alkylation

The predominant mechanism of action for α-chloroketones is the covalent alkylation of nucleophilic amino acid residues on proteins. Cysteine, with its highly nucleophilic thiol side chain (pKa ~8.5), is the most common target.[4] The reaction proceeds via an S_N2 mechanism, where the cysteine thiolate attacks the α-carbon, displacing the chloride ion and forming a stable thioether bond. This covalent modification can irreversibly inhibit the protein's function, particularly if the targeted cysteine is located within an enzyme's active site or a critical binding pocket.[9][10][11]

Figure 1: Covalent modification of a protein cysteine residue by an α-chloroketone.

Potential Biological Activities and Toxicological Profile

Based on related α-chloroketones like phenacyl chloride (α-chloroacetophenone), the potential biological effects of this compound are twofold: therapeutic and toxicological.[12][13]

| Activity Type | Description | Potential Targets/Pathways | References |

| Enzyme Inhibition | Irreversible or reversible inactivation of enzymes, particularly those with catalytic cysteines. | Proteases (e.g., Chymotrypsin), Kinases, Phosphatases. | [9][10][11][14] |

| Antimicrobial | Disruption of essential metabolic pathways in bacteria or fungi by inhibiting key enzymes. | Cysteine-dependent enzymes in microbial metabolism. | Inferred |

| Anticancer | Inhibition of proteins critical for cancer cell proliferation, survival, or metastasis. | EGFR, BTK, KRAS(G12C), JAK3. | [7][10] |

| Sensory Irritation | Activation of nociceptive ion channels, leading to pain and inflammation. | TRPA1 (Transient Receptor Potential-Ankyrin 1) ion channels. | [12][13] |

| General Toxicity | Non-specific alkylation of sulfhydryl-containing enzymes and proteins like glutathione, leading to cellular damage. | Lactate dehydrogenase, various metabolic enzymes. | [15] |

Phenacyl chloride, a structural analog, was historically used as a tear gas (CN gas) and is a potent irritant to the eyes, skin, and respiratory tract.[12][15][16] This severe irritant effect is mediated by the activation of the TRPA1 ion channel.[12][13] High concentrations can lead to significant tissue damage, and fatalities have been reported from pulmonary injury.[12] This highlights the critical need for selectivity in designing any therapeutic agent based on this chemical scaffold.

Experimental Protocols for Evaluation

A thorough investigation of this compound requires a tiered approach, moving from biochemical assays to cellular and systemic models.

Figure 2: Experimental workflow for evaluating a novel covalent inhibitor.

Enzyme Inhibition Kinetic Assay

To characterize the compound as a covalent inhibitor, it is essential to determine its kinetic parameters. Unlike reversible inhibitors described by IC50 or K_i values, irreversible inhibitors are characterized by their rate of inactivation.[8]

Objective: To determine the second-order rate constant (k_inact/K_I) for the inactivation of a target enzyme.

Methodology:

-

Reagents and Buffers:

-

Purified target enzyme (e.g., a cysteine protease).

-

Substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).

-

Assay buffer (e.g., PBS or Tris-HCl at physiological pH).

-

This compound stock solution in DMSO.

-

-

Procedure:

-

A series of inhibitor concentrations are pre-incubated with a fixed concentration of the target enzyme for varying amounts of time (e.g., 0, 5, 15, 30, 60 minutes).

-

At each time point, an aliquot is removed from the incubation mixture and diluted into a solution containing a high concentration of the enzyme's substrate.

-

The residual enzyme activity is measured immediately by monitoring the rate of product formation (e.g., change in absorbance or fluorescence over time).

-

-

Data Analysis:

-

For each inhibitor concentration, the natural logarithm of the percentage of remaining enzyme activity is plotted against the pre-incubation time. The slope of this line yields the observed rate of inactivation (k_obs).

-

The k_obs values are then plotted against the corresponding inhibitor concentrations.

-

The resulting data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

-

The efficiency of the inhibitor is reported as the second-order rate constant, k_inact/K_I.[8][10]

-

| Kinetic Parameter | Description | Significance |

| K_I | Inactivation constant; reflects the initial reversible binding affinity. | A lower K_I indicates stronger initial binding to the target. |

| k_inact | Maximum rate of irreversible inactivation at saturating inhibitor concentrations. | A higher k_inact indicates faster covalent bond formation. |

| k_inact/K_I | Second-order rate constant for inactivation; the primary measure of inhibitor potency. | Represents the overall efficiency of the covalent inhibitor. |

Activity-Based Protein Profiling (ABPP)

To assess the selectivity of the compound across the entire proteome, ABPP is a powerful technique.[6]

Objective: To identify all potential protein targets of this compound in a complex biological sample (e.g., cell lysate or live cells).

Methodology:

-

Probe Synthesis: A "clickable" version of this compound is synthesized by incorporating a bioorthogonal handle, such as a terminal alkyne or azide.

-

Labeling: The probe is incubated with a proteome (e.g., cell lysate). The α-chloroketone warhead will covalently bind to its targets.

-

Click Chemistry: A reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) containing the complementary bioorthogonal handle is added. A copper-catalyzed or strain-promoted click reaction attaches the reporter tag to the probe-labeled proteins.

-

Analysis:

-

Gel-based: Labeled proteins can be visualized by in-gel fluorescence scanning.

-

Mass Spectrometry-based: Biotin-tagged proteins can be enriched using streptavidin beads, digested, and identified by LC-MS/MS, providing a comprehensive list of on- and off-targets.[6]

-

Potential Signaling Pathway Modulation

The primary "pathway" affected is the direct, covalent inhibition of protein function. However, specific targets can be linked to established signaling cascades. For instance, the irritant properties of the related phenacyl chloride are mediated through a specific ion channel.

Figure 3: Inferred pathway for sensory irritation via TRPA1 channel activation.

Conclusion and Future Directions

This compound, as a representative of the α-chloroketone class, is a reactive electrophile with significant potential for biological activity through covalent protein modification. While this reactivity can be harnessed to design potent and selective enzyme inhibitors for various therapeutic areas, it also carries an inherent risk of off-target effects and toxicity.[6][7] The future development of this compound, or its analogs, will depend on a careful and systematic evaluation of its efficacy and, most importantly, its proteome-wide selectivity. Advanced techniques like computational modeling and activity-based protein profiling will be indispensable in mitigating risks and rationally designing safer, more effective covalent therapeutics.[5][6]

References

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. | Semantic Scholar [semanticscholar.org]

- 7. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. Structural and steric specificity of alpha-chloroketones as inhibitors of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones [pubmed.ncbi.nlm.nih.gov]

- 12. Phenacyl chloride - Wikipedia [en.wikipedia.org]

- 13. Phenacyl chloride - Wikiwand [wikiwand.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Phenacyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 16. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-1-phenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-phenylbutan-1-one is an alpha-haloketone, a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This structural motif imparts a high degree of reactivity, making it a valuable synthetic intermediate in organic chemistry. The electrophilic nature of the carbon bearing the chlorine atom allows for a variety of nucleophilic substitution reactions, rendering it a key building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound, with a focus on experimental protocols and data.

Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₁ClO, is a halogenated aromatic ketone.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 73908-29-9 | [1] |

| Molecular Formula | C₁₀H₁₁ClO | [1] |

| Molecular Weight | 182.64 g/mol | [1] |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | |

| Boiling Point | 228-230 °C (for the parent ketone, 1-phenylbutan-1-one) | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents like alcohols, ethers, and acetone. | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound is the direct alpha-chlorination of its precursor, 1-phenylbutan-1-one (butyrophenone). This reaction typically proceeds via an enol or enolate intermediate under acidic or basic conditions. While a specific detailed protocol for this exact compound is not extensively documented in readily available literature, a representative procedure can be constructed based on general methods for the synthesis of α-chloroketones.

Experimental Protocol: Alpha-Chlorination of 1-Phenylbutan-1-one

This protocol is based on the general method for the chlorination of aryl ketones.

Materials:

-

1-Phenylbutan-1-one

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas

-

An inert solvent (e.g., dichloromethane, chloroform, or diethyl ether)

-

A weak base for quenching (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

In a well-ventilated fume hood, dissolve 1-phenylbutan-1-one in an equal volume of an inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, slowly and carefully pour the mixture into a beaker containing ice-cold water to quench the reaction.

-

Neutralize any remaining acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: Yields for α-chlorination of aryl ketones can vary but are often in the range of 70-90%.

Spectroscopic Characterization

| Spectroscopic Data | Expected Values and Interpretation |

| ¹H NMR | Aromatic protons (phenyl group): multiplet around 7.4-8.0 ppm. Methine proton (-CHCl-): triplet or doublet of doublets around 5.0-5.5 ppm. Methylene protons (-CH₂-): multiplet around 2.0-2.5 ppm. Methyl protons (-CH₃): triplet around 1.0-1.2 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O): peak around 190-200 ppm. Aromatic carbons: peaks in the range of 125-140 ppm. Methine carbon (-CHCl-): peak around 60-70 ppm. Methylene carbon (-CH₂-): peak around 25-35 ppm. Methyl carbon (-CH₃): peak around 10-15 ppm. |

| IR Spectroscopy | Strong C=O stretching vibration around 1690-1710 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C-H stretching of the alkyl chain around 2850-3000 cm⁻¹. C-Cl stretching vibration around 600-800 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 182, with a characteristic M+2 peak at m/z 184 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely show loss of Cl (m/z 147) and cleavage at the carbonyl group. |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the electrophilic α-carbon and the carbonyl group. It can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse functional groups at the α-position.

-

Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives.

-

Heterocycle Synthesis: this compound can serve as a precursor for the synthesis of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles, by reacting with appropriate binucleophilic reagents.

Biological Activity and Potential Applications in Drug Development

While there is limited specific information on the biological activity of this compound itself, the α-haloketone structural motif is present in various compounds with known biological activities. It is important to note that the high reactivity of α-haloketones can lead to non-specific covalent modification of biological macromolecules, which can result in toxicity. However, this reactivity can also be harnessed for therapeutic purposes, for example, in the design of irreversible enzyme inhibitors.

Some chloro-containing compounds have demonstrated antimicrobial and antifungal properties.[3][4][5][6][7][8][9][10] For instance, studies on other chlorinated molecules have shown their potential to inhibit the growth of various bacterial and fungal strains, including Candida species and Aspergillus flavus.[3][4][5][6][7] The presence of a chlorine atom can influence the lipophilicity and electronic properties of a molecule, potentially enhancing its ability to cross cell membranes and interact with biological targets.[10][11]

The potential mechanism of action for such compounds could involve the inhibition of essential enzymes or disruption of cellular processes. However, without specific studies on this compound, any discussion of its biological role remains speculative. Further research would be necessary to evaluate its bioactivity and toxicological profile.

Conclusion

This compound is a reactive α-haloketone with significant potential as a synthetic intermediate in organic chemistry. Its synthesis is readily achievable through the α-chlorination of 1-phenylbutan-1-one. The compound's value lies in its ability to undergo various chemical transformations, providing access to a wide range of more complex molecules. While specific biological data for this compound is scarce, the general class of α-haloketones is of interest in medicinal chemistry, albeit with considerations for their inherent reactivity and potential toxicity. This technical guide serves as a foundational resource for researchers and professionals in drug development, highlighting the known chemical properties and synthetic utility of this compound and providing a framework for its potential exploration in various scientific endeavors. Further investigation into its biological activities is warranted to fully elucidate its potential as a pharmacologically active agent or a tool for chemical biology.

References

- 1. This compound | C10H11ClO | CID 52697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. scielo.br [scielo.br]

- 4. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

α-Chlorobutyrophenone: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-Chlorobutyrophenone, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The document details the historical context of its discovery through the lens of the Friedel-Crafts acylation reaction, its physicochemical properties, and detailed experimental protocols for its synthesis. While α-Chlorobutyrophenone itself is not known to possess direct biological activity or be involved in specific signaling pathways, its role as a precursor, particularly for butyrophenone antipsychotics, is of significant interest to the drug development community. This guide consolidates quantitative data and presents a clear workflow for its laboratory-scale synthesis.

Introduction

α-Chlorobutyrophenone, systematically named 4-chloro-1-phenyl-1-butanone, is an aromatic ketone that has found significant application as a versatile building block in organic synthesis. Its primary importance lies in its role as a precursor to a range of more complex molecules, most notably the butyrophenone class of antipsychotic drugs. The discovery and development of this compound are intrinsically linked to the advancement of synthetic organic chemistry, specifically the Friedel-Crafts acylation reaction. This guide will explore the historical context of its synthesis, its chemical and physical properties, and provide a detailed experimental protocol for its preparation.

Discovery and History

The discovery of α-Chlorobutyrophenone is not attributed to a single serendipitous event but rather to the application of a powerful and foundational reaction in organic chemistry: the Friedel-Crafts acylation. Developed in 1877 by French scientist Charles Friedel and his American collaborator James Crafts, this reaction provided a method to form carbon-carbon bonds between aromatic rings and acyl groups using a Lewis acid catalyst.[1][2][3][4]

The first synthesis of α-Chlorobutyrophenone itself is not prominently documented as a landmark discovery, but its preparation is a classic example of the Friedel-Crafts acylation. The reaction involves the electrophilic substitution of an aromatic ring (in this case, benzene or a substituted derivative) with an acyl halide (4-chlorobutyryl chloride) in the presence of a Lewis acid, typically aluminum chloride (AlCl₃).

The significance of α-Chlorobutyrophenone grew with the development of the butyrophenone class of antipsychotics in the mid-20th century. Haloperidol, a prominent example, is synthesized using a derivative of α-Chlorobutyrophenone, highlighting the compound's importance as a key intermediate in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of α-Chlorobutyrophenone is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁ClO | [5][6] |

| Molecular Weight | 182.65 g/mol | [5][6] |

| CAS Number | 939-52-6 | [5] |

| Appearance | Liquid | [5] |

| Melting Point | 19-20 °C | [5] |

| Boiling Point | 145-147 °C at 8 Torr | [7] |

| Density | 1.137 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.544 | [5] |

Synthesis of α-Chlorobutyrophenone

The primary method for the synthesis of α-Chlorobutyrophenone is the Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride.

Reaction Scheme

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. thieme.de [thieme.de]

- 3. Charles Friedel | Organic Chemistry, Crystal Structures, Synthesis | Britannica [britannica.com]

- 4. The Friedel–Crafts Alkylation and Acylation Reactions - SYNFORM - Thieme Chemistry [thieme.de]

- 5. 4-氯苯丁酮 technical grade | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to 2-Chloro-1-phenylbutan-1-one Derivatives and Analogs: Synthesis, Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-phenylbutan-1-one and its derivatives, a class of α-chloroketones with potential applications in medicinal chemistry. While research specifically focused on a broad range of this compound derivatives is limited, this document extrapolates from structurally related compounds, such as chalcones and other α-haloketones, to provide insights into their synthesis, potential pharmacological activities, and mechanisms of action. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.

Introduction

α-Chloroketones are a class of reactive organic compounds that have garnered significant interest in medicinal chemistry due to their potential as covalent inhibitors and versatile synthetic intermediates. The presence of a chlorine atom alpha to a carbonyl group imparts electrophilic character, enabling these molecules to form covalent bonds with nucleophilic residues in biological targets, such as amino acid side chains in proteins. This mode of action can lead to potent and often irreversible inhibition of enzyme activity.

This compound, also known as α-chlorobutyrophenone, represents a core scaffold within this class. Its derivatives and analogs, which involve modifications to the phenyl ring and the butyryl chain, offer a rich chemical space for the development of novel therapeutic agents. This guide will explore the synthetic methodologies for accessing these compounds, their potential biological activities with a focus on anticancer and antimicrobial properties, and the putative signaling pathways they may modulate.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves the α-chlorination of the corresponding 1-phenylbutan-1-one (butyrophenone) precursor. Several methods can be employed for this transformation.

General Synthetic Workflow

The general approach to synthesizing substituted 2-chlorobutyrophenones is a two-step process:

-

Synthesis of the Butyrophenone Core: This is often achieved through a Friedel-Crafts acylation reaction between a substituted benzene and butyryl chloride or butanoic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

α-Chlorination: The resulting butyrophenone is then chlorinated at the α-position.

Experimental Protocols

Protocol 2.2.1: Synthesis of 1-Phenylbutan-1-one (Butyrophenone)

-

Materials: Anhydrous aluminum chloride (AlCl₃), anhydrous benzene, butyryl chloride, hydrochloric acid (HCl), diethyl ether, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in anhydrous benzene at 0-5 °C, slowly add butyryl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture slowly onto crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 1-phenylbutan-1-one.

-

Protocol 2.2.2: α-Chlorination of 1-Phenylbutan-1-one

-

Materials: 1-Phenylbutan-1-one, sulfuryl chloride (SO₂Cl₂), dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve 1-phenylbutan-1-one in dry CH₂Cl₂.

-

Slowly add a solution of sulfuryl chloride in CH₂Cl₂ to the ketone solution at room temperature.

-

Stir the reaction mixture at room temperature for a few hours, monitoring the progress by TLC.

-

Once the starting material is consumed, carefully quench the reaction with water.

-

Separate the organic layer, wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purify the resulting crude this compound by column chromatography or distillation.

-

Biological Activities of Structurally Related Analogs

Anticancer Activity

Chalcone derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The presence and position of a chlorine atom on the phenyl rings can significantly influence their activity.

Table 1: Cytotoxicity of Chloro-substituted Chalcone Analogs Against Cancer Cell Lines

| Compound ID | Structure (General) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcone A | 4-Chloro-substituted on Ring A | HeLa | 5.2 | Fictional Example |

| Chalcone B | 4-Chloro-substituted on Ring B | MCF-7 | 8.7 | Fictional Example |

| Chalcone C | 2,4-Dichloro-substituted on Ring A | A549 | 3.1 | Fictional Example |

| Chalcone D | 3,4-Dichloro-substituted on Ring B | PC-3 | 6.5 | Fictional Example |

Note: The data in this table is illustrative and based on general findings for chloro-substituted chalcones, as specific data for a series of this compound derivatives is not available.

Antimicrobial Activity

Chlorinated chalcones and other related α,β-unsaturated ketones have also been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Chloro-substituted Analogs

| Compound ID | Structure (General) | Microorganism | MIC (µg/mL) | Reference |

| Analog E | 4-Chlorophenyl moiety | Staphylococcus aureus | 16 | Fictional Example |

| Analog F | 2-Chlorophenyl moiety | Escherichia coli | 32 | Fictional Example |

| Analog G | 4-Chlorophenyl moiety | Candida albicans | 8 | Fictional Example |

Note: The data in this table is illustrative and based on general findings for chloro-substituted antimicrobial compounds, as specific data for a series of this compound derivatives is not available.

Potential Signaling Pathways and Mechanisms of Action

The biological activity of α-chloroketones is often attributed to their ability to act as covalent inhibitors. The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine within the active site of enzymes or on the surface of proteins. This covalent modification can lead to irreversible inactivation of the target protein.

Potential signaling pathways that could be targeted by this compound derivatives, based on studies of other covalent inhibitors and chalcones, include:

-

Apoptosis Induction: Many anticancer agents exert their effects by inducing programmed cell death. Covalent modification of key proteins in apoptosis pathways, such as caspases or Bcl-2 family proteins, could be a potential mechanism.

-

Enzyme Inhibition: Specific enzymes that are crucial for cancer cell survival or microbial viability, such as kinases, proteases, or metabolic enzymes, could be targeted.

-

Disruption of Protein-Protein Interactions: Covalent modification at the interface of a protein-protein interaction could disrupt essential cellular processes.

Future Directions and Conclusion

The scaffold of this compound presents an intriguing starting point for the design of novel therapeutic agents. However, the current body of literature lacks a systematic exploration of its derivatives. Future research should focus on:

-

Synthesis of a diverse library of this compound derivatives with various substituents on the phenyl ring.

-

Comprehensive biological screening of these derivatives against a panel of cancer cell lines and microbial strains to establish a clear structure-activity relationship (SAR).

-

Identification of specific molecular targets through techniques such as activity-based protein profiling.

-

Elucidation of the precise mechanisms of action and the signaling pathways modulated by the most potent compounds.

The Electrophilic Reactivity of α-Haloketones: A Technical Guide for Researchers

November 2025

Introduction

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group. This unique structural arrangement confers a high degree of electrophilic reactivity, making them exceptionally versatile building blocks in organic synthesis and key pharmacophores in drug development.[1][2][3] The presence of two adjacent electrophilic centers, the α-carbon and the carbonyl carbon, allows for a diverse range of chemical transformations.[2][3] This guide provides an in-depth analysis of the electrophilic activity of α-haloketones, including their reactivity profiles, key reaction mechanisms, and applications, with a focus on their role as covalent inhibitors of enzymes.

Core Concepts: Enhanced Electrophilic Reactivity

The electrophilic character of the α-carbon in α-haloketones is significantly enhanced compared to that in corresponding alkyl halides. This heightened reactivity is primarily attributed to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-halogen bond, increasing the partial positive charge on the α-carbon and making it more susceptible to nucleophilic attack.[4][5]

Molecular orbital theory also provides an explanation for this enhanced reactivity. The interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-X bond leads to a new, lower-energy lowest unoccupied molecular orbital (LUMO). This lower-energy LUMO is more accessible for a nucleophile's highest occupied molecular orbital (HOMO) to interact with, thus lowering the activation energy of the reaction.

This increased reactivity is quantitatively demonstrated in nucleophilic substitution reactions. For instance, chloroacetone reacts with potassium iodide in acetone a staggering 36,000 times faster than 1-chloropropane.[3][6]

Quantitative Reactivity Data

The electrophilic activity of α-haloketones is influenced by several factors, including the nature of the halogen, the structure of the ketone, and the identity of the nucleophile. The following table summarizes the relative rates of S(_N)2 reactions for a series of α-haloketones, illustrating these trends.

| α-Haloketone | Nucleophile | Solvent | Relative Rate (krel) | Reference |

| Chloroacetone | I⁻ | Acetone | 35,000 | [7] |

| Bromoacetone | I⁻ | Acetone | ~1,000,000 | Estimated from trends |

| Iodoacetone | Cl⁻ | Acetone | Very Fast | [8] |

| α-Bromoacetophenone | Thiophenol | Methanol | 1 | [9] |

| α-Chloroacetophenone | Thiophenol | Methanol | < 1 | [9] |

| 1-Chloropropane | I⁻ | Acetone | 1 | [3][6] |

Note: The reactivity generally follows the order I > Br > Cl > F for the leaving group, which is consistent with the carbon-halogen bond strength (C-I is the weakest).[8]

Key Reactions and Experimental Protocols

α-Haloketones participate in a wide array of chemical transformations, including nucleophilic substitution, elimination, and rearrangement reactions.

Nucleophilic Substitution (S(_N)2) Reactions

This is the most common reaction pathway for α-haloketones, where a nucleophile displaces the halide ion.

Experimental Protocol: Synthesis of α-Bromoacetophenone

This protocol describes the acid-catalyzed bromination of acetophenone.

Materials:

-

Acetophenone

-

Glacial Acetic Acid

-

Bromine

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve acetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[10]

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel with constant stirring.[10]

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture into a large volume of cold water.

-

The α-bromoacetophenone will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α-haloketones with an enolizable proton undergo a skeletal rearrangement to form carboxylic acid derivatives.[11] The reaction proceeds through a cyclopropanone intermediate.[11]

Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone

This protocol details the ring contraction of a cyclic α-haloketone.

Materials:

-

2-Chlorocyclohexanone

-

Sodium methoxide

-

Methanol (anhydrous)

-